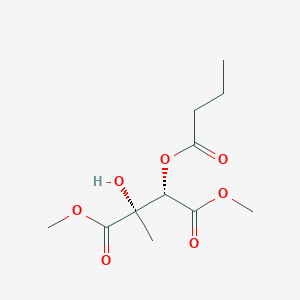

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate

Description

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is a chiral ester derivative of succinic acid, characterized by:

- Stereochemistry: (2S,3S) configuration, ensuring specific stereoselective interactions.

- Functional groups: A butyryloxy ester at position 3, a hydroxyl group at position 2, and a methyl group at position 2.

- Ester moieties: Methyl esters at both terminal carboxyl groups, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C11H18O7 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

dimethyl (2S,3S)-3-butanoyloxy-2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C11H18O7/c1-5-6-7(12)18-8(9(13)16-3)11(2,15)10(14)17-4/h8,15H,5-6H2,1-4H3/t8-,11+/m1/s1 |

InChI Key |

VOMYKASIOYNQHX-KCJUWKMLSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H](C(=O)OC)[C@@](C)(C(=O)OC)O |

Canonical SMILES |

CCCC(=O)OC(C(=O)OC)C(C)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate typically involves esterification reactions. One common method is the reaction of (2S,3S)-3-hydroxy-2-methylsuccinic acid with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Diethyl Esters with Varied Substituents

Compounds synthesized in the 2017 Eur. J. Org. Chem. study (–4) share a succinate backbone but differ in ester groups and substituents:

Key Differences :

- Substituents : The butyryloxy group in the target compound is less sterically demanding than cinnamoyloxy (S1i) or 2-methylallyloxy (3f), which may improve synthetic accessibility compared to S1i (18% yield) .

Biomedically Relevant Analogs

- Dimethyl (2S)-2-((4R)-3-O-Benzyl-D-Threos-4-yl)succinate (): Shares a dimethyl ester framework but includes a benzyl-protected sugar moiety. Used in anticancer and antidiabetic drug development, highlighting the role of ester groups in prodrug design .

- BP 1388 (): (2S,3S)-Diethyl oxiranedicarboxylic acid. Features an epoxide ring, enabling reactivity in nucleophilic addition, unlike the target compound’s hydroxyl and butyryloxy groups .

Similarity-Based Comparisons ()

The target compound’s structural similarity to other esters is quantified as follows:

| Compound | Similarity Score | Key Features |

|---|---|---|

| (S)-Dimethyl 2-hydroxysuccinate | 0.84 | Lacks methyl and butyryloxy groups |

| Methyl 1-hydroxycyclopropanecarboxylate | 0.88 | Cyclopropane ring enhances ring strain |

| Diethyl 2-hydroxypentanedioate | 0.82 | Longer carbon chain; diethyl esters |

Implications :

- Higher similarity scores correlate with shared dimethyl esters and hydroxyl groups.

Biological Activity

Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate, also known as an intermediate in the synthesis of various organic compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H18O7

- Molecular Weight : 262.26 g/mol

- CAS Number : 936335-25-0

- Appearance : Pale yellow oil

- Solubility : Soluble in chloroform, dichloromethane (DCM), and methanol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds similar to dimethyl esters of hydroxy fatty acids exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies suggest that derivatives of succinic acid can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

2. Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This could have implications for conditions like arthritis and other inflammatory diseases.

3. Metabolic Implications

The compound is also being studied for its role in metabolic pathways. It is involved in the synthesis of enantiopure vicinal diols, which are important intermediates in various metabolic processes. The modulation of metabolic pathways by such compounds can influence energy metabolism and fat storage.

Table 1: Summary of Biological Activities

Notable Research Studies

- Study on Antioxidant Activity : A study published in the Journal of Organic Chemistry demonstrated that hydroxy fatty acid derivatives showed a marked ability to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications for conditions associated with oxidative damage .

- Inflammation Pathway Inhibition : Research highlighted in Phytochemistry indicated that certain dimethyl esters can significantly reduce inflammation markers in animal models, pointing towards their utility in treating inflammatory diseases .

- Metabolic Pathway Analysis : A comprehensive review in Metabolism discussed how compounds like this compound could influence metabolic pathways related to obesity and diabetes management .

Q & A

Q. Table 1. Stability Profile Under Accelerated Conditions

| Condition | Degradation Rate (, day) | Major Degradation Product |

|---|---|---|

| 40°C, 75% RH | 0.12 | 2-Hydroxy-2-methylsuccinic acid |

| pH 7.4, 37°C | 0.09 | Butyric acid derivative |

| UV light (254 nm) | 0.25 | Oxidized quinone form |

Q. Table 2. Chiral Purity Assessment

| Method | Enantiomeric Excess (% ee) | Detection Limit |

|---|---|---|

| Chiral HPLC | 98.5 | 0.1% |

| Mosher Ester NMR | 97.8 | 1% |

| Polarimetry | 96.2 | 2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.